

key chemical and physical properties of (S,S)-Lysinoalanine

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(S,S)-Lysinoalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-Lysinoalanine (LAL) is an unnatural amino acid formed through the cross-linking of lysine and a dehydroalanine residue, the latter often originating from the degradation of cysteine or serine under specific conditions.[1][2] Predominantly generated during the alkaline and/or heat treatment of proteins, **(S,S)-Lysinoalanine** has garnered significant attention in the fields of food science, toxicology, and drug development.[3][4] Its presence in processed foods raises concerns about nutritional quality and potential toxicity, while its unique structure and metal-chelating properties present opportunities for scientific investigation and therapeutic application.[5][6] This technical guide provides an in-depth overview of the core chemical and physical properties of **(S,S)-Lysinoalanine**, detailed experimental methodologies for its analysis, and an exploration of its biological interactions.

Chemical and Physical Properties

(S,S)-Lysinoalanine is one of the stereoisomers of lysinoalanine, with the other common form being (S,R)-Lysinoalanine. The stereochemistry at the two chiral centers significantly influences its biological activity and interactions. The key chemical and physical properties of **(S,S)-**

Lysinoalanine are summarized below. While specific experimentally determined data for the (S,S) isomer are not always available, the provided information is based on data for lysinoalanine in general, its (S,R)-isomer, and computed values, which are expected to be very similar.

Table 1: Chemical and Physical Properties of Lysinoalanine

Property	Value	Source
IUPAC Name	(2S)-2-amino-6-[[(2S)-2-amino-2-carboxyethyl]amino]hexanoic acid	[7]
Molecular Formula	C ₉ H ₁₉ N ₃ O ₄	[8]
Molecular Weight	233.27 g/mol	[9]
CAS Number	23250-50-2	[8]
Appearance	Typically exists as a solid at room temperature.	[7]
Melting Point	Not explicitly reported for the (S,S)-isomer.	
Solubility	Expected to be soluble in water and polar organic solvents like DMSO.[7] The solubility of amino acids generally decreases in less polar organic solvents like ethanol and is very low in non-polar solvents.	
pKa Values	As a polyprotic amino acid, it will have multiple pKa values corresponding to its carboxyl and amino groups. Specific experimental values for the (S,S)-isomer are not readily available.	
Computed XLogP3	-6.3	[9]
Hydrogen Bond Donor Count	5	[9]
Hydrogen Bond Acceptor Count	7	[9]
Rotatable Bond Count	9	[9]

Exact Mass	233.13755610 Da	[9]
Canonical SMILES	<chem>C(CCNCC(C(=O)O)N)C--INVALID-LINK--N</chem>	[8]
Isomeric SMILES	<chem>C(CCNCC--INVALID-LINK--N)C--INVALID-LINK--N</chem>	[8]
InChI Key	IMSOBGJSYSFTKG-BQBZGAKWSA-N	[8]

Experimental Protocols

Synthesis of (S,S)-Lysinoalanine

A common synthetic route to produce lysinoalanine involves the reaction of a protected L-lysine derivative with a dehydroalanine precursor. The following is a generalized protocol for the synthesis of N ϵ -(DL-2-amino-2-carboxyethyl)-L-lysine, which will yield a mixture of (S,S) and (S,R) isomers. Stereospecific synthesis would require chiral-specific reagents and conditions.

Materials:

- N α -Boc-L-lysine
- Methyl 2-acetamidoacrylate
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- Hydrogen sulfide (H₂S) or other methods for copper removal if a copper complex is used.[\[10\]](#)

Procedure:

- Protection of L-lysine: The α -amino group of L-lysine is first protected, for instance, with a tert-butyloxycarbonyl (Boc) group to prevent its reaction.

- Reaction with Dehydroalanine precursor: The protected L-lysine is reacted with a dehydroalanine precursor, such as methyl 2-acetamidoacrylate, under alkaline conditions (e.g., in a solution of NaOH in 50% ethanol).[10]
- Hydrolysis: The resulting compound is then hydrolyzed to remove the protecting groups and the methyl ester. This is typically achieved by heating with a strong acid like 6 M HCl.
- Purification: The final product, a mixture of lysinoalanine stereoisomers, is purified using techniques like ion-exchange chromatography to isolate the **(S,S)-Lysinoalanine**.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of lysinoalanine in various matrices, including protein hydrolysates. The method often involves pre-column derivatization to enhance detection by UV or fluorescence detectors.

Materials:

- Protein sample
- 6 M Hydrochloric acid (HCl)
- o-phthaldialdehyde (OPA) or phenylisothiocyanate (PITC) as derivatizing agent
- HPLC system with a C18 reversed-phase column and a UV or fluorescence detector
- Mobile phase solvents (e.g., sodium acetate buffer and a mixture of methanol/acetonitrile/water)[11]
- **(S,S)-Lysinoalanine** standard

Procedure:

- Protein Hydrolysis: The protein sample is hydrolyzed to release the amino acids. This is typically done by heating the sample in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[12]

- **Derivatization:** The amino acids in the hydrolysate are derivatized. For example, with OPA, the reaction is carried out in a borate buffer. The derivatization can be automated in the HPLC autosampler.[\[13\]](#)
- **HPLC Analysis:** The derivatized sample is injected into the HPLC system. The amino acids are separated on a C18 column using a gradient elution profile.[\[11\]](#)
- **Detection and Quantification:** The derivatized amino acids are detected by a UV or fluorescence detector. The concentration of **(S,S)-Lysinoalanine** is determined by comparing its peak area to that of a known concentration of the **(S,S)-Lysinoalanine** standard.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the analysis of lysinoalanine, but it requires derivatization to make the amino acid volatile.

Materials:

- Protein hydrolysate
- Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)
- Organic solvent (e.g., acetonitrile)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)
- **(S,S)-Lysinoalanine** standard

Procedure:

- **Sample Preparation:** The protein hydrolysate is dried completely.
- **Derivatization:** The dried sample is derivatized to form volatile derivatives. For example, using MTBSTFA, the sample is heated with the reagent in a suitable solvent.[\[10\]](#)

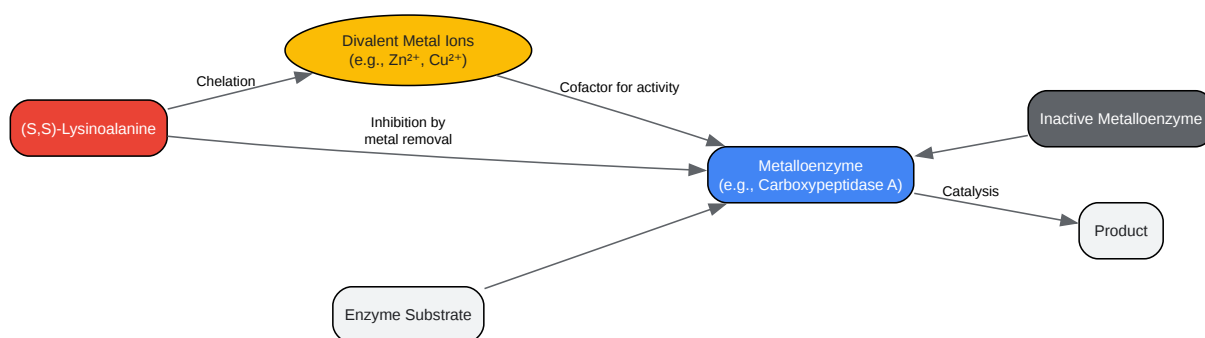
- **GC-MS Analysis:** The derivatized sample is injected into the GC-MS system. The compounds are separated on the capillary column based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and identification based on the mass-to-charge ratio of the fragmented ions.
- **Quantification:** Quantification is achieved by comparing the peak area of the derivatized **(S,S)-Lysinoalanine** to that of a derivatized standard.

Biological Interactions and Signaling Pathways

(S,S)-Lysinoalanine is known to exert biological effects primarily through two mechanisms: metal chelation and enzyme inhibition. These actions can lead to downstream cellular consequences, most notably nephrotoxicity in rats.

Metal Chelation and Enzyme Inhibition

Lysinoalanine possesses strong metal-chelating properties, particularly for divalent cations like zinc (Zn^{2+}) and copper (Cu^{2+}).^[14] This ability allows it to interfere with the function of metalloenzymes by sequestering the essential metal cofactor from their active sites. A prime example is the inhibition of carboxypeptidase A, a zinc-containing enzyme crucial for protein digestion.^[1]

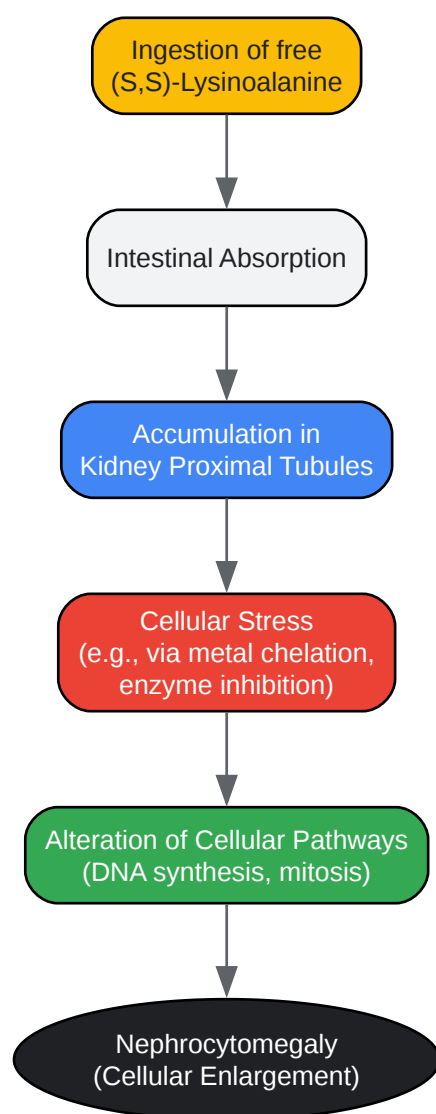


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Caption: Mechanism of **(S,S)-Lysinoalanine**-induced enzyme inhibition via metal chelation.

Nephrotoxicity Pathway

The consumption of free lysinoalanine has been shown to induce nephrocytomegaly, a specific type of kidney damage, in rats.[5][15] This toxic effect is characterized by the enlargement of the nucleus and cytoplasm of cells in the proximal renal tubules.[16] The proposed mechanism involves the accumulation of lysinoalanine in the kidney, leading to cellular stress and altered cellular processes.

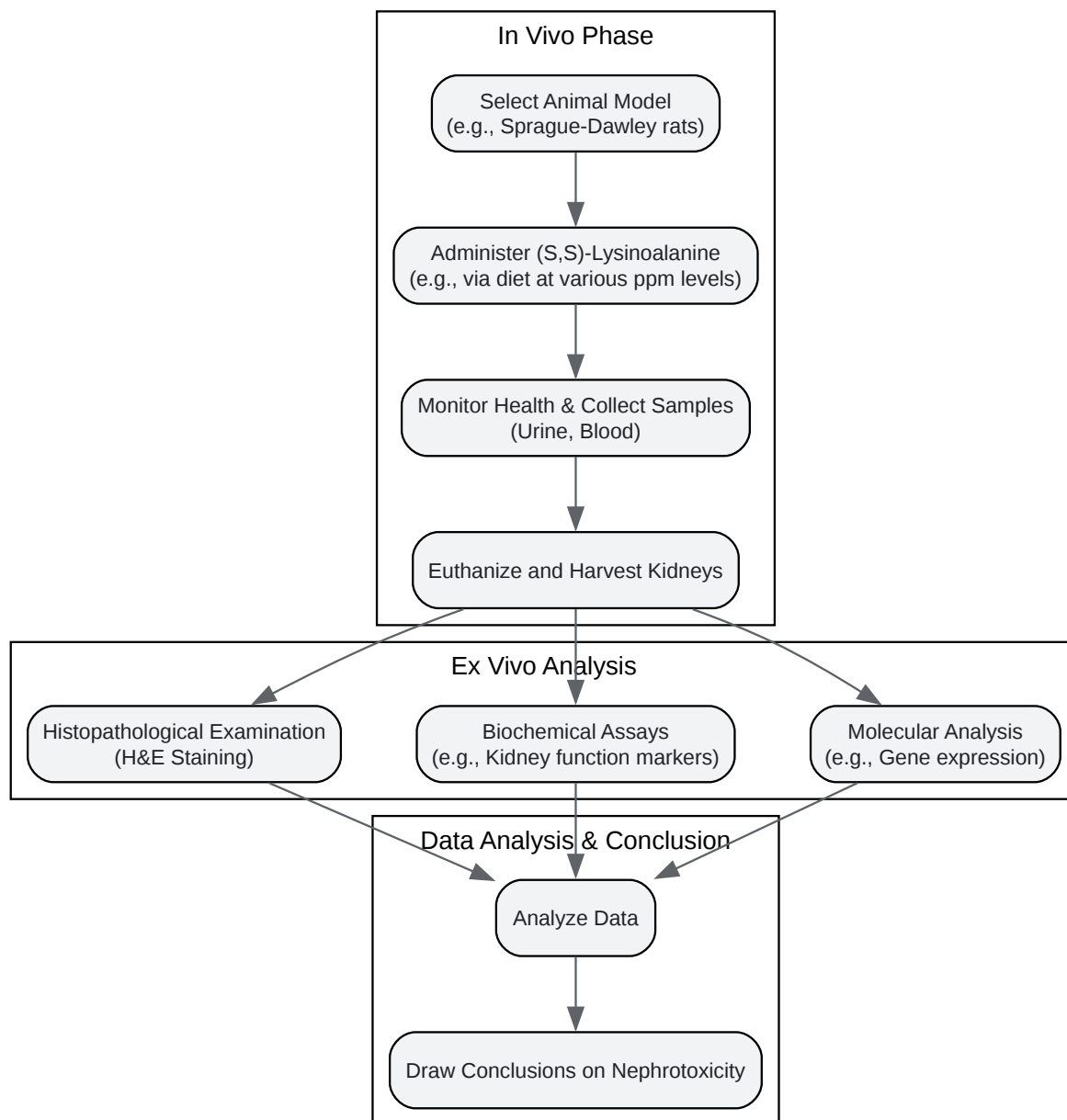


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Caption: Proposed pathway for **(S,S)-Lysinoalanine**-induced nephrotoxicity in rats.

Experimental Workflow for Nephrotoxicity Assessment

A typical experimental workflow to investigate the nephrotoxic effects of **(S,S)-Lysinoalanine** in a rat model is outlined below.



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Caption: Experimental workflow for assessing the nephrotoxicity of **(S,S)-Lysinoalanine**.

Conclusion

(S,S)-Lysinoalanine remains a molecule of significant interest due to its dual role as a food-borne toxicant and a compound with unique chemical properties. This guide has provided a consolidated overview of its key characteristics, methodologies for its study, and insights into its biological interactions. Further research into the specific stereoisomer's properties and its precise mechanisms of action will be crucial for both ensuring food safety and exploring its potential applications in various scientific and therapeutic fields. The provided experimental frameworks offer a starting point for researchers aiming to contribute to the growing body of knowledge on this intriguing amino acid derivative.

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